molecular formula C14H16ClN3S B2820327 1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol CAS No. 721416-88-2

1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol

Cat. No.: B2820327
CAS No.: 721416-88-2
M. Wt: 293.81
InChI Key: PCUJANZMXNREPJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 2-chlorophenyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with cyclohexylamine to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to modify the triazole ring or the substituents.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • (2-chlorophenyl)(1-hydroxycyclopentyl)methanone

Uniqueness

1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a 2-chlorophenyl group and a cyclohexyl group makes it particularly interesting for medicinal chemistry applications .

Properties

IUPAC Name

2-(2-chlorophenyl)-3-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S/c15-11-8-4-5-9-12(11)18-13(16-14(19)17-18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUJANZMXNREPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=S)NN2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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